molecular formula C21H17NS B12540467 Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- CAS No. 669089-45-6

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]-

Cat. No.: B12540467
CAS No.: 669089-45-6
M. Wt: 315.4 g/mol
InChI Key: SRGUWVLWPHLGAH-UHFFFAOYSA-N
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Description

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- (CAS 4067-82-7) is a polycyclic heteroaromatic compound characterized by a benzo[f]quinoline core substituted with a methyl group at position 1 and a 4-(methylthio)phenyl group at position 3 . This compound’s structure is distinct from benzo[c]quinoline isomers, where the nitrogen atom is positioned differently in the fused ring system, leading to divergent biological interactions .

Properties

CAS No.

669089-45-6

Molecular Formula

C21H17NS

Molecular Weight

315.4 g/mol

IUPAC Name

1-methyl-3-(4-methylsulfanylphenyl)benzo[f]quinoline

InChI

InChI=1S/C21H17NS/c1-14-13-20(16-7-10-17(23-2)11-8-16)22-19-12-9-15-5-3-4-6-18(15)21(14)19/h3-13H,1-2H3

InChI Key

SRGUWVLWPHLGAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C3=CC=CC=C3C=C2)C4=CC=C(C=C4)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- typically involves a multi-step process. One common method includes the quaternization of a nitrogen heterocycle followed by a [3+2] dipolar cycloaddition reaction . This method is efficient and allows for the incorporation of various substituents to modify the compound’s properties.

Industrial Production Methods

Industrial production of quinoline derivatives often employs greener and more sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Cobalt oxide, titanium dioxide

    Reducing agents: Hantzsch esters

    Catalysts: Copper, iron, and cobalt compounds

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield quinoline derivatives, while reduction reactions produce deoxygenated N-heterocycles .

Scientific Research Applications

Biological Properties

Benzo[f]quinoline derivatives exhibit a wide range of biological activities, making them promising candidates for drug development. Key properties include:

  • Antimicrobial Activity : Several studies have reported the effectiveness of these compounds against various bacterial and fungal strains.
  • Anticancer Properties : Research indicates that certain derivatives can inhibit tumor growth in vitro and in vivo.
  • Anti-inflammatory Effects : Some compounds have demonstrated significant anti-inflammatory activity in preclinical models.

Case Studies

  • Anticancer Activity
    • A study evaluated the cytotoxic effects of benzo[f]quinoline derivatives on human leukemia cells (MV-4-11). The most potent compound showed an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as an antileukemic agent .
  • Antimicrobial Efficacy
    • Another investigation assessed the antimicrobial properties of synthesized benzo[f]quinoline derivatives against Staphylococcus aureus and Escherichia coli. Results showed inhibition zones comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Therapeutic Applications

The therapeutic applications of benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl]- extend beyond antimicrobial and anticancer properties:

  • Drug Development : The compound's ability to interact with biological targets makes it a candidate for developing new pharmaceuticals targeting cancer and infectious diseases.
  • Fluorescent Sensors : Certain derivatives have been explored for their photophysical properties, which can be utilized in developing fluorescent sensors for biological imaging .

Mechanism of Action

Comparison with Similar Compounds

Benzo[f]quinoline vs. Benzo[c]quinoline Derivatives

  • Structural Differences: Benzo[f]quinoline has a nitrogen atom in the outer ring, whereas benzo[c]quinoline’s nitrogen is in the inner ring (Scheme 1, ). Functional Implications:
  • Benzo[c]quinolines (e.g., sanguinarine analogs) intercalate into DNA, forming stable "sandwich" structures critical for anticancer activity .
  • Benzo[f]quinolines exhibit dual mechanisms: inhibition of Topoisomerase II (Topo II) and ATP synthase, disrupting DNA replication and cellular energy metabolism .

Substituent Effects on Bioactivity

  • Methylthio (-SMe) vs. Trifluoromethyl groups in benzo[h]quinolines improve metabolic stability but may reduce solubility .
  • Methylthio (-SMe) vs. Methoxy (-OMe): 4-Methoxyphenyl-substituted quinolines (e.g., 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline, ) exhibit higher polarity (logP ~3.5), favoring aqueous solubility but limiting cellular uptake compared to methylthio analogs .

Comparison with Fluorinated Analogs

  • 1-(4-Fluorophenyl)-3-phenylbenzo[f]quinoline (CAS 3718-71-6) replaces the methylthio group with a fluorophenyl moiety. Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes like Topo II but reduces sulfur-mediated redox interactions .

Anticancer Activity

  • Benzo[f]quinoline Derivatives: Exhibit IC₅₀ values in the low micromolar range (1–10 µM) against breast (MCF-7) and lung (A549) cancer cells, mediated by Topo II inhibition .
  • Benzo[c]quinoline Derivatives: DNA intercalators like chelerythrine show IC₅₀ values of 0.5–2 µM but higher cytotoxicity to non-cancerous cells .

Antimicrobial Properties

  • Methylthio-substituted compounds demonstrate moderate activity against Gram-positive bacteria (MIC 8–32 µg/mL), outperforming methoxy-substituted analogs (MIC >64 µg/mL) due to enhanced membrane penetration .

Physicochemical Properties

Compound Molecular Weight logP (Estimated) Melting Point (°C)
1-Methyl-3-[4-(methylthio)phenyl]benzo[f]quinoline 321.4 4.2 Not reported
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline 400.9 3.5 223–225
1-(4-Fluorophenyl)-3-phenylbenzo[f]quinoline 349.4 4.5 Not reported

Biological Activity

Benzo[f]quinoline derivatives, including Benzo[f]quinoline, 1-methyl-3-[4-(methylthio)phenyl] , have garnered significant attention in recent years due to their diverse biological activities. This article provides a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings related to this compound.

Overview of Benzo[f]quinoline Derivatives

Benzo[f]quinoline is a polycyclic aromatic compound known for its structural similarity to other quinoline derivatives. The introduction of various substituents, such as methylthio groups, can significantly influence its biological activity. Research has indicated that these compounds exhibit a range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of benzo[f]quinoline derivatives. For instance, research indicates that these compounds can act as topoisomerase inhibitors , which are essential in DNA replication and transcription processes. By intercalating into DNA structures, they disrupt normal cellular functions, leading to apoptosis in cancer cells .

Case Study: Structure-Activity Relationship (SAR)

A notable study focused on synthesizing various benzo[f]quinoline derivatives and evaluating their anticancer activities against multiple cell lines. The results demonstrated that specific structural modifications enhanced their efficacy:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
5aHeLa10Topoisomerase II inhibition
6cSR leukemia15DNA intercalation

These findings suggest that the methylthio substitution at the para position of the phenyl group may contribute positively to the anticancer activity by enhancing the compound's ability to interact with DNA .

Antimicrobial Activity

Benzo[f]quinoline derivatives have also been investigated for their antimicrobial properties. A study evaluated several derivatives against common bacterial strains and found that certain compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics. The presence of the methylthio group was noted to enhance the antimicrobial effectiveness .

The biological activity of benzo[f]quinoline derivatives can be attributed to several mechanisms:

  • DNA Intercalation : These compounds can insert themselves between DNA base pairs, disrupting replication and transcription processes.
  • Enzyme Inhibition : They have been shown to inhibit key enzymes involved in cellular metabolism and proliferation, such as topoisomerases.
  • Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in cells, leading to apoptosis .

Research Findings and Future Directions

Recent studies have employed computational methods such as density functional theory (DFT) to predict the reactivity and stability of benzo[f]quinoline derivatives. These simulations aid in understanding how structural variations affect biological activity and guide future synthesis efforts .

Q & A

Q. What are the established synthetic routes for preparing Benzo[f]quinoline derivatives with methylthio substituents?

The Friedländer annulation is a key method for synthesizing benzo[f]quinoline scaffolds. For derivatives with methylthio groups, a two-step approach is often employed:

  • Step 1 : Condensation of 2-amino-1-naphthaldehyde with ketones bearing the methylthio group (e.g., 4-(methylthio)acetophenone) under acidic or basic conditions.
  • Step 2 : Cyclization via thermal or catalytic methods (e.g., using p-toluenesulfonic acid or ionic liquids) to form the quinoline core. Yields can vary (60–85%) depending on substituent electronic effects. Optimization of solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) is critical .

Q. How is the structure of 1-methyl-3-[4-(methylthio)phenyl]benzo[f]quinoline validated experimentally?

Multi-technique validation is recommended:

  • X-ray crystallography confirms the planar quinoline core and dihedral angles between the methylthio-phenyl group and the quinoline plane (e.g., 15–25°).
  • NMR : The methylthio group’s singlet at δ 2.4–2.6 ppm (¹H) and δ 15–20 ppm (¹³C) is characteristic. Aromatic protons show splitting patterns consistent with substituent positions.
  • HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match calculated exact masses within 3 ppm error .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational spectral data for methylthio-substituted benzo[f]quinolines?

Discrepancies often arise from solvent effects or conformational flexibility:

  • NMR vs. DFT : Compare experimental ¹H/¹³C shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-311+G(d,p)) using solvent-polarizable continuum models.
  • Dynamic effects : Use variable-temperature NMR to detect rotational barriers in the methylthio group. For example, coalescence temperatures >100°C suggest restricted rotation .

Q. What strategies improve the yield of methylthio-substituted benzo[f]quinolines in cross-coupling reactions?

Challenges include sulfur poisoning of catalysts and steric hindrance:

  • Catalyst selection : Pd(OAc)₂/XPhos systems tolerate sulfur better than Pd(PPh₃)₄.
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 150°C vs. 24 hr conventional heating) and minimizes decomposition.
  • Protecting groups : Temporarily oxidize the methylthio group to sulfone for coupling, followed by reduction with NaBH₄ .

Q. How does the methylthio group influence the photophysical properties of benzo[f]quinoline derivatives?

The methylthio group acts as an electron donor, altering optical behavior:

  • UV-Vis : Red-shifts absorption maxima (e.g., 350 nm → 370 nm) due to extended conjugation.
  • Fluorescence : Quenching may occur via charge transfer to the sulfur atom. Solvatochromic studies in DMSO vs. hexane can quantify this effect .

Methodological Challenges

Q. What are best practices for characterizing sulfur-containing byproducts in benzo[f]quinoline syntheses?

  • LC-MS/MS : Detect sulfoxide/sulfone byproducts using positive-ion mode with 0.1% formic acid in mobile phases.
  • TLC monitoring : Use iodine vapor or UV254 plates to track sulfur intermediates.
  • Elemental analysis : Confirm S content within 0.3% deviation .

Q. Which computational models predict the reactivity of methylthio-substituted benzo[f]quinolines in electrophilic substitution?

  • Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., Gaussian09) to identify reactive sites. Methylthio groups lower LUMO energy, enhancing electrophilic attack at C-4.
  • Molecular electrostatic potential (MEP) maps : Visualize electron-rich regions influenced by sulfur’s lone pairs .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in melting points of methylthio-substituted benzo[f]quinolines?

Variability often stems from polymorph formation:

  • Recrystallization : Use mixed solvents (e.g., EtOH/CHCl₃) to isolate stable polymorphs.
  • DSC/TGA : Confirm polymorph purity by analyzing endothermic peaks (e.g., ΔHfusion ± 2 J/g).
  • Report detailed conditions : Include cooling rates and solvent ratios to ensure reproducibility .

Q. What statistical methods are suitable for analyzing bioactivity data of methylthio-substituted benzo[f]quinolines?

  • Dose-response curves : Fit IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare multiple derivatives’ activities while controlling for false positives (e.g., p < 0.01).
  • QSAR models : Incorporate Hammett σ values of substituents to correlate structure with activity .

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